[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[5-(phenylsulfanylmethyl)furan-2-yl]methanone
Description
[(1S,5R)-3-methyl-3,6-diazabicyclo[322]nonan-6-yl]-[5-(phenylsulfanylmethyl)furan-2-yl]methanone is a complex organic compound with a unique bicyclic structure
Properties
IUPAC Name |
[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[5-(phenylsulfanylmethyl)furan-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-21-11-15-7-8-16(13-21)22(12-15)20(23)19-10-9-17(24-19)14-25-18-5-3-2-4-6-18/h2-6,9-10,15-16H,7-8,11-14H2,1H3/t15-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNHNXVRRNWWJD-JKSUJKDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C1)N(C2)C(=O)C3=CC=C(O3)CSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=CC=C(O3)CSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(1S,5R)-3-methyl-3,6-diazabicyclo[322]nonan-6-yl]-[5-(phenylsulfanylmethyl)furan-2-yl]methanone involves multiple stepsThe reaction conditions typically involve the use of strong bases and specific catalysts to ensure the correct stereochemistry is achieved . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[5-(phenylsulfanylmethyl)furan-2-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[5-(phenylsulfanylmethyl)furan-2-yl]methanone involves its interaction with specific molecular targets. For example, as a protein tyrosine kinase inhibitor, it may bind to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[5-(phenylsulfanylmethyl)furan-2-yl]methanone can be compared to other similar compounds such as:
- (1R,5R)-3-(Methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-ylmethanone
- (1S,5R)-6-(Cyclobutylmethyl)-3-(3,4-difluorobenzyl)-3,6-diazabicyclo[3.2.2]nonan-7-one These compounds share a similar bicyclic core but differ in their substituents, which can lead to differences in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and potential applications.
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